molecular formula C11H12BrNO2 B1322719 3-Bromo-2-morpholinobenzaldehyde CAS No. 1707365-29-4

3-Bromo-2-morpholinobenzaldehyde

Cat. No.: B1322719
CAS No.: 1707365-29-4
M. Wt: 270.12 g/mol
InChI Key: NHHJMNGAMMJCOG-UHFFFAOYSA-N
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Description

3-Bromo-2-morpholinobenzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzaldehyde with bromine in the presence of a brominating catalyst to produce 3-bromobenzaldehyde . This intermediate is then reacted with morpholine under suitable conditions to yield 3-Bromo-2-morpholinobenzaldehyde.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-morpholinobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-Bromo-2-morpholinobenzoic acid.

    Reduction: 3-Bromo-2-morpholinobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-morpholinobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-morpholinobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Bromo-4-morpholinobenzaldehyde
  • 3-Bromo-2-morpholinobenzoic acid
  • 3-Bromo-2-morpholinobenzyl alcohol

Comparison: 3-Bromo-2-morpholinobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHJMNGAMMJCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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